4-Bromomethyl-2-trifluoromethyl-pyridine hydrobromide
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Overview
Description
4-Bromomethyl-2-trifluoromethyl-pyridine hydrobromide is a chemical compound with the molecular formula C7H6Br2F3N It is a substituted pyridine derivative, characterized by the presence of bromomethyl and trifluoromethyl groups attached to the pyridine ring
Scientific Research Applications
4-Bromomethyl-2-trifluoromethyl-pyridine hydrobromide has several applications in scientific research:
Safety and Hazards
The safety information for 4-Bromomethyl-2-trifluoromethyl-pyridine hydrobromide indicates that it is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . The hazard statements include H301 - H315 - H319 - H335 . These indicate that the compound is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
Future Directions
Trifluoromethylpyridine and its intermediates, including 4-Bromomethyl-2-trifluoromethyl-pyridine hydrobromide, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of these compounds will be discovered in the future .
Mechanism of Action
Target of Action
4-Bromomethyl-2-trifluoromethyl-pyridine hydrobromide is a substituted pyridine It’s known to react with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .
Mode of Action
It’s known to undergo regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide to provide the corresponding nicotinic acid .
Biochemical Pathways
The compound’s reaction with diamines suggests it may be involved in the formation of diamines .
Result of Action
It’s known to be used in the preparation of pyrazolopyridines as kinase lrrk2 inhibitors for treating and preventing cancer and neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromomethyl-2-trifluoromethyl-pyridine hydrobromide typically involves the bromination of 2-trifluoromethyl-pyridine. One common method includes the reaction of 2-trifluoromethyl-pyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromomethyl-2-trifluoromethyl-pyridine hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding substituted pyridine derivatives.
Oxidation: The compound can undergo oxidation reactions to form pyridine N-oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Methyl-substituted pyridine derivatives.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-trifluoromethyl-pyridine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
2-Bromo-4-methylpyridine: Contains a methyl group instead of a trifluoromethyl group, resulting in different chemical properties and reactivity.
4-(Bromomethyl)pyridine: Does not have the trifluoromethyl group, affecting its lipophilicity and biological activity.
Uniqueness
4-Bromomethyl-2-trifluoromethyl-pyridine hydrobromide is unique due to the presence of both bromomethyl and trifluoromethyl groups, which confer distinct chemical reactivity and biological properties. The combination of these functional groups makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-(bromomethyl)-2-(trifluoromethyl)pyridine;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N.BrH/c8-4-5-1-2-12-6(3-5)7(9,10)11;/h1-3H,4H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTXWFQHQQCOFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CBr)C(F)(F)F.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2F3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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